molecular formula C19H14ClNO4S B4888598 [2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate

[2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate

Cat. No.: B4888598
M. Wt: 387.8 g/mol
InChI Key: WPDAAISJHPIHFT-UHFFFAOYSA-N
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Description

[2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoate group attached to a phenyl ring, which is further substituted with a sulfonylamino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted phenyl derivatives.

Scientific Research Applications

[2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [4-Chlorophenyl)sulfonylamino]phenyl] acetate
  • [2-[(4-Bromophenyl)sulfonylamino]phenyl] benzoate
  • [2-[(4-Methylphenyl)sulfonylamino]phenyl] benzoate

Uniqueness

[2-[(4-Chlorophenyl)sulfonylamino]phenyl] benzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher binding affinity and specificity towards certain molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

[2-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4S/c20-15-10-12-16(13-11-15)26(23,24)21-17-8-4-5-9-18(17)25-19(22)14-6-2-1-3-7-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDAAISJHPIHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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